Boc-D-isoleucine

Description

Significance as a Protected Amino Acid Derivative in Contemporary Synthesis

Boc-D-isoleucine belongs to a class of compounds known as N-protected amino acids. The "Boc" group, or tert-butyloxycarbonyl, is a temporary protecting group attached to the nitrogen atom of the D-isoleucine molecule. thermofisher.comrsc.org This protection is paramount in chemical synthesis, as it prevents the highly reactive amino group from participating in unwanted side reactions during complex molecular construction. ontosight.ai The Boc group is favored for its stability under various reaction conditions and its relatively straightforward removal under mild acidic conditions, a process known as deprotection. thermofisher.comrsc.org

The use of the D-enantiomer of isoleucine introduces a specific three-dimensional arrangement, or stereochemistry, into a target molecule. nih.gov This is particularly crucial in the synthesis of peptides and other biologically active compounds, where the chirality of each component can dramatically influence the final molecule's structure and function. peptide.com The stability and solubility of this compound are enhanced by the Boc protecting group, making it a versatile and reliable reagent in the laboratory. chemimpex.com

Overview of Primary Academic Research Applications

The principal applications of this compound in academic research are centered on its role as a specialized building block. chemimpex.comchemicalbook.com Its incorporation into synthetic strategies allows for the precise construction of molecules with desired biological activities.

Key research applications include:

Peptide Synthesis: this compound is a fundamental component in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS). thermofisher.comchemimpex.comruifuchemical.com The inclusion of D-amino acids like D-isoleucine into peptide chains can confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's stability and bioavailability in biological systems. peptide.com This is a critical strategy in the development of therapeutic peptides.

Chiral Synthesis: As a chiral building block, this compound is employed in the asymmetric synthesis of complex organic molecules. ruifuchemical.comruifuchemical.com Its defined stereochemistry guides the formation of new stereocenters in the target molecule, a fundamental aspect of modern synthetic organic chemistry.

Pharmaceutical and Drug Discovery: In the realm of medicinal chemistry, this compound serves as a vital intermediate in the synthesis of novel drug candidates. chemimpex.comruifuchemical.comchembk.com The unique structural properties of D-isoleucine can enhance the bioactivity and pharmacokinetic profiles of potential therapeutic agents. Researchers utilize this compound to create analogs of natural peptides and other bioactive molecules to explore structure-activity relationships and develop more effective treatments. chemimpex.com

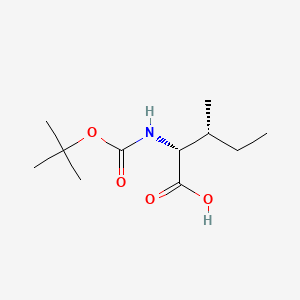

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Analytical Methodologies for Boc D Isoleucine

Fundamental Stereoisomerism of Isoleucine and D-Isoleucine

Isoleucine is an α-amino acid that is unique among the common proteinogenic amino acids, alongside threonine, in that it possesses two stereogenic centers, at the α-carbon (Cα) and the β-carbon (Cβ). socratic.orgnih.gov This structural feature results in the existence of four possible stereoisomers. socratic.orgacademickids.com These isomers are grouped into two enantiomeric pairs, which are also diastereomers of each other. google.comresearchgate.net

Enantiomeric and Diastereomeric Forms, including D-allo-Isoleucine

The four stereoisomers of isoleucine are L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). socratic.orggoogle.comresearchgate.net L-isoleucine is the naturally occurring form incorporated into proteins. academickids.com Its enantiomer is D-isoleucine. nih.gov The diastereomers of L-isoleucine are L-allo-isoleucine and D-allo-isoleucine. researchgate.net D-allo-isoleucine is the enantiomer of L-allo-isoleucine. caymanchem.comchemicalbook.comnih.gov The "allo" prefix denotes the epimer at the β-carbon. researchgate.net The formation of L-alloisoleucine can occur from L-isoleucine through a process of transamination. caymanchem.com

The absolute configurations of these stereoisomers are defined by the Cahn-Ingold-Prelog priority rules. The different spatial arrangements of the substituents around the two chiral centers give rise to distinct chemical and physical properties for each stereoisomer. numberanalytics.com

| Stereoisomer | Absolute Configuration (Cα, Cβ) | Relationship to L-isoleucine |

| L-isoleucine | (2S, 3S) | - |

| D-isoleucine | (2R, 3R) | Enantiomer |

| L-allo-isoleucine | (2S, 3R) | Diastereomer |

| D-allo-isoleucine | (2R, 3S) | Diastereomer |

Conformational Propensities and the Influence of Side Chain Chirality in Molecular Systems

The chirality of the side chain in amino acids like isoleucine significantly impacts the conformational preferences of the peptide backbone. researchgate.net Molecular dynamics simulations have shown that the conformational propensities of D-amino acids are the inverse of their corresponding L-enantiomers. nih.gov For isoleucine, the stereochemistry at the β-carbon influences the sampling of backbone dihedral angles (φ and ψ). researchgate.netresearchgate.net

This influence of side chain chirality extends to the self-assembly of peptides. The incorporation of a D-amino acid into a peptide sequence can disrupt or alter the formation of ordered structures like β-sheets. nih.govfrontiersin.org The degree of this disturbance is often related to the steric hindrance of the amino acid side chain. nih.govfrontiersin.org In some cases, heterochiral peptides (containing both L- and D-amino acids) can still form ordered nanostructures, but with different morphologies and handedness compared to their homochiral counterparts. nih.govfrontiersin.org The strategic placement of residues with specific side chain chirality can be a tool to stabilize or destabilize particular secondary structures in peptide design. nih.gov

Advanced Spectroscopic and Chromatographic Approaches for Stereochemical Assignment and Purity Assessment

The accurate assignment of stereochemistry and the assessment of stereochemical purity are critical in the synthesis and application of compounds like Boc-D-isoleucine. Several advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between isoleucine and allo-isoleucine diastereomers. researchgate.netrsc.orgnih.gov Simple ¹H and ¹³C NMR analysis can distinguish between these isomers by examining the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter. rsc.orgnih.govresearchgate.net

Studies have demonstrated that for isoleucine derivatives, the ¹H NMR chemical shift of the α-proton in the allo isomer is typically found at a different frequency compared to the non-allo form. rsc.org Similarly, the ¹³C NMR chemical shift of the α-carbon also shows distinct differences between the diastereomers. rsc.orgresearchgate.net These differences in NMR parameters provide a straightforward method for estimating the degree of epimerization during chemical reactions, such as peptide coupling. rsc.orgnih.gov

Table: Representative NMR Data for Isoleucine Diastereomers Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

| Isomer | ¹H α-CH Chemical Shift (ppm) | ¹³C α-CH Chemical Shift (ppm) |

| L-isoleucine derivative | ~4.1-4.3 | ~57-58 |

| D-allo-isoleucine derivative | ~4.3-4.4 | ~56-57 |

Data compiled from findings reported in Anderson et al. (2017). rsc.orgresearchgate.net

Chiral Resolution Techniques in High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of stereoisomers. For isoleucine, which has four stereoisomers, this separation can be challenging. jst.go.jpnih.gov Two main strategies are employed for the chiral resolution of amino acids by HPLC. The first involves pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral stationary phase. nih.gov The second, more common approach, utilizes a chiral stationary phase (CSP) or a chiral selector in the mobile phase to directly separate the enantiomers and diastereomers. nih.govjst.go.jp

The separation of all four stereoisomers of isoleucine often requires specialized columns. For instance, while a standard C18 column may not be sufficient to resolve the isoleucine stereoisomers, a pentabromobenzyl-modified silica (B1680970) gel (PBr) column has been shown to be effective, particularly when the amino acids are derivatized with a chiral labeling reagent like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). jst.go.jpnih.govjst.go.jp The choice of the stationary phase and the derivatizing agent is crucial for achieving baseline separation of all four isomers. researchgate.netnacalai.com

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. thieme-connect.deresearchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms. thieme-connect.de

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is more pronounced for heavier atoms. thieme-connect.de For organic molecules like this compound, which are composed of lighter atoms, the effect is weaker, but modern diffractometers and computational methods, such as the calculation of the Flack parameter, allow for reliable assignment of the absolute stereostructure. researchgate.net The crystal structure of a compound provides unequivocal proof of its stereochemistry, serving as a benchmark for other analytical methods. usask.ca

Advanced Synthetic Methodologies for Boc D Isoleucine and Its Derivatives

Strategies for N-alpha-tert-Butyloxycarbonyl (Boc) Protection in D-Isoleucine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide chemistry, serving as a crucial protecting group for the α-amino group of amino acids like D-isoleucine. Its widespread use stems from its stability to a variety of reagents and its facile removal under acidic conditions. The most common method for the N-protection of amino acids involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out under aqueous or anhydrous conditions in the presence of a base. organic-chemistry.orgontosight.ai

Several catalytic systems have been developed to enhance the efficiency and selectivity of the N-Boc protection. For instance, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to effectively catalyze the N-tert-butyloxycarbonylation of amines with high chemoselectivity. organic-chemistry.org Another efficient method utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, allowing for a simple and chemoselective mono-N-Boc protection of various amines. organic-chemistry.org Furthermore, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been identified as a highly efficient, reusable, and inexpensive catalyst for this transformation under solvent-free conditions. organic-chemistry.org Iodine has also been employed as a catalyst for the protection of aryl and aliphatic amines with (Boc)₂O under solvent-free conditions at room temperature. organic-chemistry.org

The choice of reaction conditions can be tailored to the specific needs of the synthesis. For example, a mixture of THF-H₂O with NaHCO₃ as the base is a common system for Boc protection. yok.gov.tr The Boc group's stability towards most nucleophiles and bases allows for orthogonal protection strategies, such as the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for other functional groups within the molecule. organic-chemistry.org Upon completion of the desired synthetic steps, the Boc group is typically removed using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. organic-chemistry.orgresearchgate.net

Asymmetric and Stereoselective Synthetic Routes to Boc-D-isoleucine and its Isomers

The synthesis of enantiomerically pure this compound and its isomers is of significant interest due to their role as building blocks for complex peptides and pharmaceuticals. Various asymmetric and stereoselective strategies have been developed to achieve high levels of stereocontrol.

Scandium-Catalyzed Sakurai Additions for Enantio- and Diastereoselective Access

Enzymatic Synthesis Approaches for High Enantiomeric Purity

Enzymatic methods offer a powerful alternative for obtaining amino acids with high optical purity. polimi.itgoogle.com One common strategy is the kinetic resolution of racemic N-acyl amino acids using aminoacylase (B1246476) enzymes. google.com These enzymes selectively hydrolyze one enantiomer of the N-acyl amino acid, allowing for the separation of the desired D- or L-amino acid. google.com To overcome the 50% theoretical yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) processes have been developed. google.com In DKR, the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. google.com

Another enzymatic approach involves the selective hydrolysis of amino acid thioesters. For instance, the enzyme-mediated selective hydrolysis of thioesters with a thienylic core in the presence of an organic base can lead to the formation of thienylglycines with high enantiomeric excess. polimi.it Subsequent reduction of the thienyl ring can yield the corresponding alkyl amino acids while retaining the optical purity. polimi.it These chemo-enzymatic strategies provide a promising route to enantiopure aliphatic amino acids. polimi.it

Custom Asymmetric Synthesis Strategies for Non-Natural Derivatives

The demand for non-natural amino acid derivatives for applications in protein engineering, drug discovery, and materials science has driven the development of custom asymmetric synthesis strategies. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral centers.

For example, chiral Ni(II) complexes have proven to be powerful tools for the synthesis of non-canonical amino acids, including fluorinated derivatives. beilstein-journals.org This strategy allows for the synthesis of enantio- and diastereomerically pure γ-branched fluorinated amino acids on a gram scale. beilstein-journals.org Other approaches include the diastereoselective fluorination of N-Boc arylsulfonyloxazolidine derivatives and the catalytic enantioselective monofluorination of α-keto-esters. mdpi.com Additionally, the stereoselective alkylation of homochiral glycine (B1666218) enolates, often derived from chiral oxazolidinones, is a well-established method for the enantioselective synthesis of α-amino acid derivatives. renyi.hu These custom strategies provide access to a wide range of structurally diverse and optically pure non-natural amino acids.

Synthesis of Novel this compound Derivatives for Specialized Applications

The modification of this compound to create novel derivatives with specific properties is an active area of research, particularly for applications in medicinal chemistry and materials science.

Preparation and Characterization of Amide Derivatives

Amide derivatives of this compound are of significant interest due to the prevalence of the amide bond in biologically active molecules. researchgate.net The synthesis of these derivatives is typically achieved by coupling the carboxylic acid of this compound with an amine in the presence of a coupling agent.

A common method involves the use of N,N′-dicyclohexylcarbodiimide (DCCI) as a coupling agent, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction yields. acgpubs.orgacgpubs.org This approach has been used to synthesize a series of N-Boc-L-isoleucine amides with various aromatic amines. acgpubs.orgacgpubs.org Following the amide bond formation, the Boc protecting group can be removed with an acid, such as acetic acid or trifluoroacetic acid, to yield the corresponding amine derivatives. acgpubs.orgacgpubs.org These derivatives can then be further functionalized, for example, by reacting the free amino group with reagents like phthaloyl dichloride to form bis-amide products. acgpubs.orgacgpubs.org

The synthesized amide derivatives are typically purified by crystallization and characterized using a variety of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and FTIR, as well as microanalysis, to confirm their structures. researchgate.netacgpubs.orgacgpubs.org

Synthesis of N-Methylated this compound Analogues

The N-methylation of this compound is a critical modification in peptide synthesis, often enhancing the pharmacological properties of the resulting peptides. Several methodologies have been developed to achieve this transformation while preserving the chiral integrity of the α-carbon.

A common and direct approach involves the N-alkylation of Boc-isoleucine (Boc-Ile-OH) using a strong base and a methylating agent. researchgate.net One reported non-epimerizing route utilizes sodium hydride (NaH) to deprotonate the N-H group of Boc-Ile-OH, followed by reaction with methyl iodide (CH₃I). researchgate.net This method has been successfully applied to produce N-methylated building blocks for peptide synthesis. researchgate.net A similar strategy has been employed for other Boc-protected amino acids, such as leucine (B10760876) and phenylalanine, where the methyl ester derivatives are treated with sodium hydride and methyl iodide to achieve N-methylation. nih.gov

For solid-phase peptide synthesis (SPPS), suitable protection of the carboxylic acid is necessary. Following N-methylation, the carboxylic acid can be protected, for instance, as a benzyl (B1604629) ester. This is achieved by reacting the N-methylated Boc-amino acid with cesium carbonate (Cs₂CO₃) and benzyl bromide. researchgate.net The resulting Boc-N-methyl-isoleucine-OBn can then be deprotected using 4 M HCl in 1,4-dioxane (B91453) to yield the hydrochloride salt of the N-methylated isoleucine benzyl ester, ready for subsequent coupling reactions. researchgate.net

Alternative methods aim to circumvent potential issues like racemization. One such procedure involves using an ortho-nitrobenzenesulfonyl (o-NBS) group to protect and activate the amino function of the amino acid methyl ester. The N-methylation is then performed using dimethyl sulfate (B86663) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org While effective, subsequent saponification of the methyl ester with lithium hydroxide (B78521) can lead to partial racemization, with up to 8% racemization observed for Nα-methyl-Nα-o-NBS-isoleucine. acs.org To avoid this, a racemization-free Sₙ2-type methyl ester cleavage using lithium iodide in boiling ethyl acetate (B1210297) has been developed. acs.org

The table below summarizes common reagents used in the N-methylation of Boc-amino acids.

Table 1: Reagents and Methods for N-Methylation of Boc-Amino Acids

| Method | Base | Methylating Agent | Key Features | Reference |

| Direct Alkylation | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Non-epimerizing route; suitable for solution-phase synthesis. | researchgate.net |

| o-NBS Protection | DBU | Dimethyl Sulfate | Efficient N-methylation; potential for racemization during ester hydrolysis. | acs.org |

| Steglich Esterification | Not Applicable | Not Applicable | Used for forming an ester of a pre-existing BOC-N-methyl isoleucine. | uiw.edu |

These methodologies provide a toolkit for chemists to synthesize N-methylated this compound analogues, enabling the exploration of their role in developing novel peptide-based therapeutics.

Development of Hydroxylated or Keto-Substituted Derivatives (e.g., Dihydroxyisoleucine)

The synthesis of hydroxylated and keto-substituted derivatives of isoleucine is of significant interest, particularly for the production of complex natural products like the amatoxins. acs.orgnih.gov A key target in this area is (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle), a non-proteinogenic amino acid critical for the toxicity of α-amanitin. acs.orgnih.gov

A streamlined, transition-metal-free synthesis of Boc-protected DHIle has been developed, starting from Boc-protected D-allo-isoleucine. acs.org A crucial step in this pathway is the generation of a keto-substituted intermediate. The process involves generating a silyl (B83357) enol ether from an N-Boc-keto-isoleucine ethyl ester, which is then subjected to Rubottom oxidation. acs.org This oxidation, using reagents like m-chloroperoxybenzoic acid (m-CPBA), introduces a hydroxyl group, leading to the formation of N-Boc-δ-hydroxy-γ-keto-L-isoleucine ethyl ester in good yield. acs.org This keto-intermediate serves as a versatile handle for further modifications or reduction to the desired dihydroxy product. acs.org

Enzymatic approaches have also been explored for the synthesis of hydroxylated isoleucine derivatives. Biocatalytic tandem reactions, combining an aldol (B89426) addition and a transamination step, can produce γ-hydroxy-α-amino acids, including 4-hydroxyisoleucine (B15566). nih.govacs.org Furthermore, L-isoleucine-4-hydroxylase (IDO) has been used to synthesize 4-hydroxyleucine (4-HLeu) and 4-hydroxyisoleucine (4-HIL) by expressing the cloned enzyme in E. coli. mdpi.com

The synthesis of keto-derivatives of Boc-amino acids can also be achieved through other methods. For instance, β-ketosulfonamides can be prepared by treating N-allyl, N-alkyl methanesulfonamides with n-BuLi, followed by reaction with methyl esters of N-protected amino acids like Boc-isoleucine. researchgate.net Another strategy involves the Friedel–Crafts acylation of arenes using N-trifluoroacetyl (TFA)-protected α-amino acid N-hydroxysuccinimide (OSu) esters as acyl donors, which has been shown to produce α-amino aryl-ketone derivatives with retention of chirality at the α-carbon. mdpi.com

The table below outlines key synthetic transformations for producing hydroxylated and keto-derivatives.

Table 2: Synthesis of Hydroxylated and Keto-Derivatives of Isoleucine

| Target Derivative | Key Reaction | Reagents | Starting Material (Example) | Reference |

| N-Boc-δ-hydroxy-γ-keto-isoleucine | Rubottom Oxidation | m-CPBA, NaHCO₃ | N-Boc-keto-isoleucine silyl enol ether | acs.org |

| (3R,4R,5R)-4-hydroxyisoleucine lactone | Aldol Dehydration & Reduction | L-Selectride®, HF | Glycine anion equivalent & butan-2,3-dione | researchgate.net |

| γ-Hydroxy-α-amino acids | Enzymatic Tandem Reaction | Aldolase, Transaminase | Aldehydes, Pyruvate | nih.govacs.org |

| α-Amino aryl-ketone | Friedel–Crafts Acylation | TFA-Ile-OSu, Lewis Acid | Arenes | mdpi.com |

| β-Ketosulfonamide | Acylation with Sulfonamide Anion | n-BuLi, N-allyl, N-alkyl methanesulfonamide | Boc-amino acid methyl ester | researchgate.net |

These advanced synthetic routes provide access to a range of hydroxylated and keto-substituted isoleucine analogues, facilitating the synthesis of complex molecules and enabling structure-activity relationship studies.

Scalability and Process Optimization in this compound Synthetic Pathways

The transition of synthetic routes from laboratory-scale to large-scale production is a critical challenge in chemical manufacturing. For this compound and its derivatives, several strategies for scalability and process optimization have been reported, focusing on efficiency, safety, and cost-effectiveness.

A notable example is the synthesis of Boc-protected dihydroxyisoleucine (DHIle). A recently developed route was specifically designed with scalability in mind. acs.org This pathway is advantageous as it is transition-metal-free and avoids the use of highly reactive pyrophoric reagents and large-scale cyanide in Strecker reactions, which are significant safety and environmental concerns in industrial processes. acs.org A key optimization in this synthesis is the use of recrystallization to purify an intermediate, which obviates the need for column chromatography, a process that is often a bottleneck in large-scale production. acs.org The use of conventional, user-friendly reaction steps further enhances the scalability of this pathway, enabling the production of gram-scale quantities of the desired product. acs.orgsciforum.net Similarly, a convergent solution-phase synthesis of α-amanitin was developed based on a straightforward, multigram-scale access to enantiomerically pure dihydroxyisoleucine, highlighting its suitability for larger-scale production. nih.gov

Enzymatic synthesis represents another powerful tool for process optimization. An efficient system for the enantioselective synthesis of D-branched-chain amino acids, including D-isoleucine, has been established using a thermostable D-amino acid dehydrogenase. nih.gov This biocatalytic method achieves excellent yields (>99%) and high optical purity (>99%) under mild conditions, making it a highly efficient and sustainable alternative to classical chemical resolutions. nih.gov The enzymatic approach is particularly well-suited for large-scale production due to its high selectivity, reduced waste generation, and operation in aqueous media.

For other derivatives, such as N-methylated peptides, solution-phase synthesis has been highlighted as a procedure that can be easily scaled up for the production of larger quantities. researchgate.net Additionally, methods for synthesizing N-Boc-β³-amino acid methyl esters have been optimized to be time-efficient, allowing for the preparation of over one gram of product in a single batch within three days while avoiding hazardous reagents. researchgate.net

The table below summarizes key aspects of scalable and optimized synthetic pathways.

Table 3: Features of Scalable Synthetic Pathways for this compound and Derivatives

| Synthetic Target | Optimization Strategy | Key Advantages | Scale | Reference |

| Boc-dihydroxyisoleucine (DHIle) | Avoidance of hazardous reagents; Use of recrystallization instead of chromatography | Enhanced safety; Reduced cost and time; Transition-metal-free | Gram-scale | acs.orgsciforum.net |

| D-Isoleucine | Enzymatic Synthesis (D-amino acid dehydrogenase) | High yield (>99%); High optical purity (>99%); Sustainable process | Not specified | nih.gov |

| Dihydroxyisoleucine | Convergent solution-phase synthesis | Robust and suitable for structural diversification | Multigram-scale | nih.gov |

| N-Methylated Peptides | Solution-phase synthesis | Easily scaled up for larger quantities | Not specified | researchgate.net |

| N-Boc-β³-amino acid methyl esters | Time-efficient procedure | Avoids hazardous reagents; Good overall yields | >1 gram in 3 days | researchgate.net |

These examples demonstrate a clear trend towards developing more efficient, safer, and scalable synthetic routes for this compound and its structurally complex derivatives, which is crucial for their potential application in pharmaceuticals and other high-value chemical products.

Applications of Boc D Isoleucine in Peptide and Biopolymer Synthesis

Role as a Chiral Building Block in the Construction of Complex Peptide Architectures

Boc-D-isoleucine is a crucial chiral building block in the synthesis of complex peptide structures. chemimpex.comwikipedia.org The incorporation of D-amino acids like D-isoleucine can significantly influence the biological activity and stability of the resulting peptides. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group on the D-isoleucine is essential for controlling the reactivity during peptide synthesis, ensuring that the desired peptide bonds are formed in a stepwise and controlled manner. americanpeptidesociety.org This protecting group is stable under many reaction conditions but can be removed under specific acidic conditions, allowing for the sequential addition of amino acids to build a complex peptide chain.

The unique stereochemistry of D-isoleucine, when incorporated into a peptide chain, can lead to novel three-dimensional structures that are not accessible with only L-amino acids. This is particularly important in the design of peptidomimetics and other complex architectures where specific conformations are required for biological activity. The presence of D-amino acids can induce specific turns or secondary structures within the peptide, which can be critical for its function. nih.gov

Methodologies in Solid-Phase Peptide Synthesis (SPPS) Utilizing the Boc Strategy

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides in a controlled and efficient manner. bachem.com The Boc strategy, one of the earliest and most established methods in SPPS, utilizes the acid-labile Boc group to protect the α-amino group of the amino acids. americanpeptidesociety.orgnih.gov

In a typical Boc-SPPS cycle, the N-terminal Boc group of the resin-bound peptide is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.comchempep.com The resulting free amine is then neutralized, and the next Boc-protected amino acid is coupled to the growing peptide chain. peptide.com This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. wikipedia.org The use of a solid support simplifies the purification process, as reagents and byproducts can be easily washed away after each step. bachem.com

Optimization of Coupling Reagents and Additives in Boc-SPPS

The efficiency of peptide bond formation in Boc-SPPS is highly dependent on the choice of coupling reagents and additives. nih.gov Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classical coupling reagents that activate the carboxylic acid of the incoming amino acid. nih.govbachem.com To enhance coupling efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used in conjunction with carbodiimides. bachem.compeptide.comnih.gov

Table 1: Common Coupling Reagents and Additives in Boc-SPPS

| Reagent/Additive | Type | Key Features |

| DCC | Carbodiimide | Popular, cost-effective, but can cause racemization. bachem.com |

| DIC | Carbodiimide | Urea byproduct is more soluble than that of DCC. bachem.com |

| EDC | Carbodiimide | Water-soluble, useful for conjugating peptides to proteins. bachem.com |

| HOBt | Additive | Suppresses racemization when used with carbodiimides. peptide.comnih.gov |

| Oxyma Pure | Additive | Efficient in suppressing racemization, less hazardous than HOBt. luxembourg-bio.com |

| HBTU/TBTU | Aminium/Uronium | Highly efficient, fast reactions, low racemization with HOBt. peptide.com |

| HATU | Aminium/Uronium | Reacts faster than HBTU with less epimerization. peptide.com |

| PyBOP | Phosphonium | Efficient coupling, less hazardous byproducts than BOP. peptide.com |

Strategies for Mitigation of Racemization and Epimerization during Peptide Coupling

Racemization, the conversion of a chiral amino acid to its mirror image, is a significant challenge in peptide synthesis that can lead to biologically inactive or even harmful peptides. americanpeptidesociety.org Epimerization, a change in the configuration at one of several chiral centers, is also a concern. Several strategies are employed to minimize these side reactions during the coupling step in Boc-SPPS.

The choice of coupling reagent and additives is critical. Using additives like HOBt or Oxyma Pure with carbodiimides can significantly suppress racemization. peptide.comluxembourg-bio.com Certain coupling reagents, such as those that form active esters, are known to reduce the risk of racemization. mdpi.com The reaction conditions, including temperature and the type of base used, also play a crucial role. Lowering the reaction temperature and using sterically hindered bases can help minimize racemization. luxembourg-bio.com For amino acids that are particularly prone to racemization, such as histidine and cysteine, specific strategies like using side-chain protecting groups or specialized coupling protocols are necessary. peptide.com

Evaluation of Amino Acid Coupling Efficiencies in Peptide Elongation

Several factors influence coupling efficiency, including the steric hindrance of the amino acids being coupled, the formation of secondary structures in the growing peptide chain, and the choice of coupling reagents and reaction conditions. americanpeptidesociety.orgsigmaaldrich.com To overcome these challenges, stronger coupling reagents like HATU or HBTU are often employed. americanpeptidesociety.org In cases of difficult couplings, strategies such as increasing the reaction time, raising the temperature, or using "chaotropic" salts to disrupt peptide aggregation can be effective. peptide.com Monitoring the completeness of the coupling reaction, for example, through a ninhydrin (B49086) test, is also a standard practice to ensure high efficiency.

Design and Synthesis of Peptides Incorporating D-Amino Acids for Enhanced Properties

The incorporation of D-amino acids, such as this compound, into peptide sequences is a powerful strategy for enhancing their therapeutic properties. chemimpex.comwikipedia.org Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which typically recognize and cleave only L-amino acid sequences. lifetein.comlifetein.com This increased stability leads to a longer half-life in biological systems, a desirable characteristic for many therapeutic peptides. lifetein.com

Furthermore, the inclusion of D-amino acids can alter the peptide's conformation, leading to improved binding affinity for its biological target or even novel biological activities. nih.govlifetein.com For example, the strategic placement of a D-amino acid can induce a specific beta-turn structure, which is often important for receptor binding. nih.gov The resulting "retro-inverso" peptides, where the sequence is reversed and L-amino acids are replaced with D-amino acids, can mimic the side-chain topology of the original peptide while having a different backbone structure, leading to unique pharmacological profiles. lifetein.com

Contributions to the Synthesis of Cyclic Peptides and Related Constrained Systems

This compound is also a valuable building block in the synthesis of cyclic peptides and other constrained systems. chemimpex.com Cyclic peptides often exhibit enhanced biological activity, selectivity, and stability compared to their linear counterparts due to their reduced conformational flexibility. nih.gov The incorporation of D-amino acids can facilitate the desired cyclization by predisposing the linear peptide to adopt a conformation that is favorable for ring closure. nih.gov

The synthesis of cyclic peptides can be achieved through various methods, including head-to-tail cyclization, side-chain to side-chain cyclization, or backbone to side-chain cyclization. In many of these strategies, the unique stereochemistry of D-amino acids is leveraged to control the conformation of the linear precursor and improve the efficiency of the cyclization reaction. google.com The resulting constrained peptide systems often have well-defined three-dimensional structures, making them excellent candidates for drug design and development. beilstein-journals.org

Engineering of Proteins and Enzymes through Directed Amino Acid Modification

The site-specific incorporation of non-canonical amino acids is a powerful technique in protein engineering, allowing for the introduction of novel chemical functionalities to probe and modulate protein structure and function. The use of D-amino acids, such as D-isoleucine, presents a unique opportunity to alter the local and global properties of a protein. However, the ribosomal machinery of all known organisms has evolved to be highly stereoselective, strongly favoring the incorporation of L-amino acids and discriminating against their D-enantiomers. nih.gov This inherent bias of the ribosome, particularly at the peptidyltransferase center (PTC), has been a significant barrier to the routine use of D-amino acids in protein engineering. researchgate.net

To overcome this limitation, researchers have developed strategies to engineer the ribosome itself. By introducing specific mutations into the 23S rRNA, which forms the catalytic core of the PTC, it is possible to create modified ribosomes with an enhanced tolerance for D-aminoacyl-tRNAs. nih.govacs.org This approach enables the site-directed incorporation of D-amino acids at predetermined positions within a protein sequence, opening the door to systematic studies of their effects on enzyme activity and stability. acs.org

A seminal study in this area focused on the site-specific replacement of specific amino acids with D-methionine and D-phenylalanine in two model enzymes: Escherichia coli dihydrofolate reductase (DHFR) and Photinus pyralis (firefly) luciferase. nih.govacs.org Using a cell-free protein synthesis system equipped with modified ribosomes, researchers were able to suppress an amber (UAG) codon at various positions in the messenger RNA (mRNA) of these enzymes and insert a D-amino acid. acs.org

The functional consequences of these L-to-D substitutions were found to be highly dependent on the specific position of the modification. For E. coli DHFR, substitution of the native valine at position 10, an amino acid not considered critical for function, with D-methionine resulted in an enzyme that functioned essentially as well as the analogue containing L-methionine at the same position. acs.org In stark contrast, when D-methionine was introduced at position 54, the enzymatic activity was severely diminished. acs.org Similar position-dependent effects were observed for firefly luciferase. acs.org

These findings underscore a critical principle in protein engineering: the impact of introducing a D-amino acid is not uniform and depends intimately on the local structural context of the modification site. While some positions can tolerate the stereochemical inversion with little to no loss of function, others, likely critical for folding or catalysis, are highly sensitive to such changes. acs.org This highlights the potential of using D-amino acids like D-isoleucine to create proteins with tailored properties, such as enhanced stability against proteases, while carefully selecting non-critical sites for modification to preserve biological activity.

Research Findings: Impact of D-Amino Acid Substitution on Enzyme Activity

The following table summarizes the key findings from the directed modification of E. coli DHFR and Firefly Luciferase with D-amino acids. The data illustrates the position-dependent effect of D-amino acid incorporation on the relative specific activity of the enzymes.

| Enzyme | Position of Substitution | Original L-Amino Acid | Incorporated D-Amino Acid | Relative Specific Activity (% of L-amino acid version) | Reference |

|---|---|---|---|---|---|

| E. coli Dihydrofolate Reductase (DHFR) | 10 | Valine | D-Methionine | ~100% | acs.org |

| E. coli Dihydrofolate Reductase (DHFR) | 22 | - | D-Phenylalanine | Significantly Diminished | acs.org |

| E. coli Dihydrofolate Reductase (DHFR) | 54 | - | D-Methionine | Significantly Diminished | acs.org |

| Firefly Luciferase | 247 | - | D-Phenylalanine | Significantly Diminished | acs.org |

| Firefly Luciferase | 250 | Phenylalanine | D-Phenylalanine | ~100% | acs.org |

Role in Chemical Biology and Medicinal Chemistry Research

Development of Biologically Active Compounds and Advanced Therapeutic Agents

Boc-D-isoleucine is a crucial component in the synthesis of novel, biologically active compounds and advanced therapeutic agents. chemimpex.com The incorporation of D-amino acids like D-isoleucine into peptide-based therapeutics is a well-established strategy to enhance their metabolic stability and resistance to enzymatic degradation by proteases. chempep.com This increased stability often translates to a longer half-life and improved bioavailability in biological systems. chempep.com

In the realm of drug development, this compound serves as a key precursor for creating new drug candidates with enhanced bioactivity. chemimpex.com For instance, its incorporation into peptide structures can significantly influence their binding affinity and selectivity for specific biological targets. chempep.com This is particularly relevant in the development of antimicrobial peptides (AMPs), where the presence of D-amino acids can bolster their activity against pathogenic bacteria. chempep.com Furthermore, non-natural derivatives of isoleucine are utilized to improve the stability and bioavailability of peptide-based drugs for conditions such as multiple sclerosis and certain cancers. The ability to use this compound in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis provides researchers with the flexibility to construct complex peptide chains and cyclic peptides, which are often features of potent therapeutic agents. chemimpex.comsigmaaldrich.comnih.gov

The development of antibody-drug conjugates (ADCs) also benefits from the use of amino acid derivatives. While not specific to this compound in the provided context, the general principle of using amino acids to link antibodies to cytotoxic drugs for targeted cancer therapy highlights the importance of such building blocks in advanced therapeutics.

Strategies for Protein Modification to Enhance Stability and Specific Functionality

The modification of proteins to improve their stability and confer specific functionalities is a cornerstone of protein engineering, and this compound plays a role in this field. chemimpex.com The introduction of D-amino acids into a protein structure can significantly alter its folding, stability, and function. chempep.com The hydrophobic nature of the isoleucine side chain is a critical determinant of protein structure and stability through its involvement in hydrophobic interactions within the protein core.

Furthermore, the incorporation of unnatural amino acids, including D-isoleucine derivatives, is a key strategy in protein engineering to design enzymes with improved catalytic activity and stability. nih.gov These modifications can be achieved through various methods, including site-specific mutagenesis, which allows for the precise placement of the unnatural amino acid within the protein sequence. pnas.orgcoledeforest.com This level of control enables the fine-tuning of protein properties to suit specific research or therapeutic needs.

Applications in Natural Product Synthesis and the Derivatization of Natural Product Analogues

This compound is a valuable reagent in the total synthesis and derivatization of natural products and their analogues. Many natural products, particularly those with peptide or peptide-like structures, exhibit potent biological activities. The synthesis of these complex molecules often requires the use of protected amino acids, including non-natural variants like this compound, to achieve the desired stereochemistry and functionality.

For example, in the synthesis of lipovelutibols, a class of naturally occurring lipopeptides, Boc-protected amino acids are used in a stepwise coupling process to construct the peptide backbone. acs.org The synthesis of a dipeptide fragment in the total synthesis of lipovelutibol D involved coupling Boc-isoleucine with another amino acid ester. acs.org This highlights the practical application of this compound in building complex natural product frameworks.

Moreover, the conjugation of amino acids, including isoleucine derivatives, to natural compounds is a strategy employed to enhance their therapeutic properties. mdpi.com This approach aims to improve pharmacokinetic characteristics, such as absorption and distribution, and can lead to increased physiological effects. mdpi.com The synthesis of novel antimicrobial agents has been achieved by conjugating Boc-amino acids to other bioactive molecules, demonstrating the utility of these building blocks in creating new derivatives of natural products with enhanced activities. nih.gov The synthesis of cyclic peptide analogues of natural products, such as fenestin A, also utilizes Boc-protected amino acids in the construction of the linear peptide precursors. nih.gov

Utility in Peptidomimetic Design and the Control of Molecular Conformations

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. slideshare.net this compound is a key tool in the design of these molecules due to its ability to introduce conformational constraints and alter the peptide backbone. upc.edu

The incorporation of D-amino acids is a common strategy in peptidomimetic design to induce specific secondary structures, such as turns or helices, which can be crucial for biological activity. chempep.comupc.edu The β-branched side chain of isoleucine already imposes some conformational restriction, and the use of the D-enantiomer further influences the accessible conformations of the peptide backbone. upc.edu This control over molecular conformation is essential for designing peptidomimetics that can selectively bind to their biological targets.

A notable example is the use of Freidinger lactams, which are cyclic structures that restrict the conformation of a peptide. The synthesis of a peptidomimetic antagonist, M372049, involved the formation of a lactam from a dipeptide containing D-methionine and isoleucine. nih.gov While this specific example uses D-methionine, it illustrates the principle of using D-amino acids to create conformationally constrained peptidomimetics. The design of retro-inverso peptides, which contain D-amino acids in a reversed sequence, is another peptidomimetic strategy that can enhance stability while maintaining biological activity. nih.gov

Investigations into Protein Folding and Stability Mechanisms using D-Amino Acid Analogues

The study of protein folding and stability is a fundamental area of biochemical research, and D-amino acid analogues like D-isoleucine provide unique insights into these processes. The hydrophobic interactions involving isoleucine's side chain are crucial for the proper folding and stabilization of protein structures. By substituting L-isoleucine with its D-enantiomer or other diastereomers like D-allo-isoleucine, researchers can probe the energetic contributions of side-chain packing and stereochemistry to protein stability. nih.govnih.gov

Studies on model protein systems, such as coiled coils, have demonstrated the significant impact of isoleucine placement and stereochemistry on the stability of the folded structure. nih.gov These experiments help to differentiate between the effects of hydrophobicity and steric packing on protein stability. nih.gov Computational studies, such as free energy perturbation molecular dynamics simulations, can be used in conjunction with experimental work to estimate the thermodynamic cost of inverting the stereochemistry of individual amino acid side chains. nih.gov

Furthermore, techniques like DNP-enhanced solid-state NMR can be used to study the conformations of isoleucine side chains in different protein states, including folded, unfolded, and aggregated forms. nih.gov These studies provide detailed information on the distribution of backbone and side chain conformations, which is critical for understanding the mechanisms of protein folding and misfolding that can lead to disease. nih.gov The use of D-amino acid analogues in these investigations allows for a precise perturbation of the system, offering a deeper understanding of the forces that govern protein structure and stability. nih.gov

Computational and Theoretical Investigations of Boc D Isoleucine Systems

Molecular Dynamics Simulations for Conformational Analysis of D-Amino Acid Containing Peptides

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational landscape of peptides. springernature.com For peptides containing D-amino acids like D-isoleucine, MD simulations provide crucial insights into their structural preferences, which often differ significantly from their L-counterparts. nih.govresearchgate.net

The presence of a D-amino acid can induce specific turns and secondary structures that are not readily accessible to peptides composed solely of L-amino acids. nih.govresearchgate.net This has significant implications for peptide design, particularly in the development of cyclic peptides, which are therapeutically attractive due to their enhanced bioavailability and selectivity. nih.govresearchgate.net MD simulations have been employed to study the conformational propensities of D-amino acids, including D-isoleucine and its diastereomer, D-allo-isoleucine, within host-guest pentapeptide systems. oup.comnih.gov These studies have confirmed that the intrinsic backbone conformational preferences of D-amino acids are the inverse of their L-enantiomers. oup.comnih.gov

Atomistic MD simulations have been used to generate rotamer libraries for D-amino acids, providing a more accurate representation of their side-chain conformations compared to simply mirroring L-amino acid libraries. nih.gov These libraries are essential for computational protein design and engineering, allowing for the rational incorporation of D-amino acids to stabilize desired conformations or introduce novel functionalities. nih.gov The chirality of neighboring residues can also influence the conformational sampling of a D-amino acid, highlighting the context-dependent nature of its structural preferences. nih.gov

Explicit-solvent MD simulations have been used to investigate the cyclization potential of diastereomeric peptides. nih.govresearchgate.net For example, simulations of peptides with LLLLL, LLLDL, and LDLDL stereochemistries showed a qualitative correlation between the formation of inter-terminal hydrogen bonds and experimental cyclization yields. nih.govresearchgate.net These simulations can help predict which sequences are more likely to form stable cyclic structures, guiding synthetic efforts. nih.govresearchgate.net

| Simulation Type | System Studied | Key Findings | Reference |

| Atomistic Molecular Dynamics | GGXGG host-guest pentapeptides with D-amino acids | Intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-enantiomers. oup.comnih.gov | oup.comnih.gov |

| Explicit-Solvent Molecular Dynamics | Diastereomeric linear peptides (LLLLL, LLLDL, LDLDL) | Correlation between inter-terminal hydrogen bonds in simulations and experimental cyclization yields. nih.govresearchgate.net | nih.govresearchgate.net |

| Molecular Dynamics | Alanine-based host-guest pentapeptides with D-amino acids | Generated D-amino acid rotamer libraries that account for neighboring residue chirality. nih.gov | nih.gov |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. nih.govscispace.commpg.de It is a powerful tool for understanding the distribution of electrons in a molecule and predicting its reactivity. numberanalytics.comrsc.org In the context of Boc-D-isoleucine, DFT calculations can provide insights into its electronic properties, which are fundamental to its chemical behavior.

DFT studies are particularly useful for analyzing the impact of the tert-butyloxycarbonyl (Boc) protecting group on the amino acid's reactivity. For instance, DFT calculations have been used to rationalize the selective deprotection of a Boc group in the presence of other protecting groups, a crucial step in peptide synthesis. csic.es These studies can help in optimizing reaction conditions and choosing appropriate catalysts. csic.es

Furthermore, DFT can be employed to study the electronic structure of peptides containing this compound, providing information about molecular orbitals, charge distribution, and electrostatic potential. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern peptide folding and self-assembly. rsc.org By combining DFT with experimental techniques like NMR spectroscopy, a more detailed picture of the structure and interactions of these molecules can be obtained. nii.ac.jp

DFT calculations can also be used to investigate the mechanism of reactions involving this compound. For example, in the synthesis of complex cyclic β-amino acids, DFT computations have been used to explain the reaction mechanism for the ring opening of epoxides and the formation of lactones. beilstein-journals.org

| DFT Application | System Studied | Key Insights | Reference |

| Reaction Mechanism | Selective deprotection of N-Boc group | Rationalization of catalyst and protecting group influence on deprotection. csic.es | csic.es |

| Electronic Structure | Boc-protected dipeptides | Correlation of high Young's modulus with hydrogen bond network strength and orientation. rsc.org | rsc.org |

| Structural Elucidation | Isotopic-abundant Ile–Phe–OH peptide | Good agreement between DFT calculated chemical shifts and experimental solid-state NMR data. nii.ac.jp | nii.ac.jp |

| Reaction Mechanism | Ring opening of epoxides in β-amino acid synthesis | Explanation for the formation of specific products like five-membered lactones. beilstein-journals.org | beilstein-journals.org |

Computational Approaches to Peptide Self-Assembly and Sequence-Structure Relationships

The self-assembly of peptides into ordered nanostructures is a phenomenon of great interest for applications in materials science and medicine. nih.govplos.orgaip.org Computational methods play a critical role in understanding the complex relationship between a peptide's sequence and its assembled structure. nih.govresearchgate.net The inclusion of D-amino acids like D-isoleucine can significantly alter the self-assembly process. nih.govplos.org

Molecular dynamics simulations are a primary tool for investigating the self-assembly of peptides. aip.orgmdpi.com These simulations can reveal the driving forces behind assembly, such as hydrophobic interactions, electrostatic interactions, and hydrogen bonding. aip.org For instance, studies on diphenylalanine peptides have shown that while hydrophobic side chain interactions are crucial for the formation of larger oligomers, electrostatic interactions mediate the initial assembly of charged dipeptides into ordered smaller structures. aip.org

The chirality of the amino acids is a key determinant of the final assembled structure. nih.govplos.orgmdpi.com MD simulations have demonstrated that peptides made of a single enantiomer (either all-L or all-D) can self-assemble into well-ordered nanofibers, whereas peptides with alternating L- and D-amino acids may fail to do so. nih.gov Interestingly, in some cases, L-amino acid-based peptides can assemble into right-handed helical nanotubes, while their D-counterparts form left-handed ones. mdpi.com

Computational tools are also being developed to screen large sequence spaces to predict self-assembly propensity. researchgate.net By applying filters that balance aggregation propensity and hydrophilicity, researchers can identify promising peptide sequences for forming hydrogels and other nanomaterials. researchgate.net These predictive approaches, combined with experimental validation, accelerate the discovery of new self-assembling peptides. researchgate.net The sequence-structure relationship is complex; even peptides with the same amino acid composition can exhibit different assembly behaviors if the sequence is altered. nih.gov

| Computational Method | Peptide System | Key Finding | Reference |

| Molecular Dynamics | d-EAK16 (all D-amino acids) | Self-assembles into ordered nanofibers, sensitive to pH conditions. nih.govplos.org | nih.govplos.org |

| Molecular Dynamics | Diphenylalanine (L-FF and D-FF) | L-monomers form right-handed helical nanotubes; D-monomers form left-handed ones. mdpi.com | mdpi.com |

| Computational Screening | Tripeptides | Design rules for self-assembling sequences by balancing aggregation and hydrophilicity. researchgate.net | researchgate.net |

| Self-Assembly Simulations | Tripeptides with Isoleucine and Phenylalanine | Assembled structures are highly dependent on sequence, conformation, and noncovalent interactions. nih.gov | nih.gov |

Predictive Modeling in Drug Discovery and Intermolecular Interactions

A significant challenge in drug discovery is predicting the interaction between a drug candidate and its protein target. nih.gov Machine learning models are being developed to predict these drug-protein interactions (DPIs) by considering both the chemical features of the drug and the characteristics of the protein. nih.gov For peptides containing modified amino acids, specialized models are needed. For example, machine learning applications have been proposed to quantify the binding affinity of epitopes containing non-canonical amino acids to major histocompatibility complexes (MHC-I), which is crucial for designing immunogenic peptides. nih.gov

Deep learning models, such as hierarchical graph-based approaches, are being developed to predict various peptide properties. rsc.org These models can integrate information at both the atom and amino acid levels, making them suitable for peptides with modified sidechains. rsc.org Similarly, peptide-focused chemical language models are being created to encode peptides with chemical modifications, unnatural amino acids, and cyclizations to predict properties like membrane diffusion. biorxiv.org

Predictive models are also used to understand and predict intermolecular interactions on a larger scale. nih.gov By constructing heterogeneous molecular association networks and using machine learning classifiers, it is possible to predict potential associations between various biological components, including drugs. nih.gov These models can help in identifying potential off-target effects or new therapeutic opportunities for molecules like this compound.

| Modeling Approach | Prediction Target | Key Features of the Model | Reference |

| Machine Learning | Binding affinity of peptides with non-canonical amino acids to MHC-I | Quantifies binding affinity, aiding in the design of immunogenic peptides. nih.gov | nih.gov |

| Deep Learning (Hierarchical Graph) | General peptide properties (e.g., retention time, antimicrobial activity) | Integrates atom-level and amino acid-level information, compatible with modified peptides. rsc.org | rsc.org |

| Chemical Language Model | Membrane diffusion of cyclic and modified peptides | Encodes diverse modifications and cyclizations to predict permeability. biorxiv.org | biorxiv.org |

| Machine Learning (Random Forest) | Intermolecular interactions in a large network | Combines network behavior and attribute features to predict associations between various biomolecules. nih.gov | nih.gov |

Future Research Directions and Emerging Avenues

Innovations in Highly Stereoselective and Efficient Synthesis Methodologies

The demand for enantiomerically pure Boc-D-isoleucine has driven the development of innovative and efficient synthetic strategies. Traditional methods often involve multi-step processes that can be time-consuming and may result in racemization. acs.org Current research focuses on overcoming these limitations through stereoselective and efficient approaches.

A notable advancement is the use of phase-transfer catalysis for the asymmetric alkylation of glycinate (B8599266) Schiff bases. organic-chemistry.org This method, employing a chiral quaternary ammonium (B1175870) bromide, allows for the direct stereoselective synthesis of β-branched α-amino acids like D-isoleucine with high enantio- and diastereoselectivities. organic-chemistry.org Another promising approach involves enzymatic synthesis. D-amino acid dehydrogenases, for instance, can catalyze the enantioselective amination of 2-oxo acids to produce D-amino acids with excellent yield and optical purity. nih.gov This biocatalytic method is also adaptable for producing stable isotope-labeled D-branched-chain amino acids, which are valuable for tracer studies. nih.gov

Recent developments in synergistic photoredox and pyridoxal (B1214274) radical biocatalysis offer a novel pathway for the stereoselective synthesis of non-canonical amino acids. nih.gov This method has the potential to create up to three contiguous stereogenic centers with high precision, opening up possibilities for synthesizing complex D-isoleucine derivatives. nih.gov Furthermore, scandium-catalyzed Sakurai additions to glyoxyamide have been shown to be effective for the asymmetric synthesis of N-Boc-D-isoleucine. nih.gov

| Synthetic Method | Key Features | Potential Advantages |

| Phase-Transfer Catalysis | Asymmetric alkylation of glycinate Schiff base using a chiral catalyst. organic-chemistry.org | High enantio- and diastereoselectivity; direct synthesis. organic-chemistry.org |

| Enzymatic Synthesis | Use of D-amino acid dehydrogenases for enantioselective amination. nih.gov | Excellent yield and optical purity; applicable for isotope labeling. nih.gov |

| Photoredox/Biocatalysis | Synergistic catalysis for stereoselective radical-mediated synthesis. nih.gov | High stereochemical control; synthesis of complex derivatives. nih.gov |

| Scandium-Catalyzed Addition | Enantio- and diastereoselective Sakurai-Hosomi reaction. nih.gov | Effective for N-phenylglyoxamide coupling. nih.gov |

Advancements in Analytical Techniques for Characterizing Complex this compound Derivatives

The increasing complexity of this compound derivatives necessitates sophisticated analytical techniques for their thorough characterization. The accurate determination of stereochemistry and purity is critical for their application in pharmaceuticals and biotechnology.

High-performance liquid chromatography (HPLC) remains a cornerstone for the analysis of amino acid derivatives. nih.gov The use of chiral stationary phases (CSPs) in both normal-phase and reverse-phase HPLC allows for the effective separation and analysis of enantiomers of protected amino acids like this compound. mdpi.com For unprotected amino acids, ligand-exchange chiral columns are employed.

Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides high sensitivity and specificity for the detection and quantification of amino acids and their derivatives. This combination is particularly powerful for isotope-labeled amino acid analysis and for studying amino acid metabolism. Advanced MS techniques, such as time-of-flight (TOF) and quadrupole time-of-flight (QTOF), are used for the structural analysis of unidentified impurities. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool. Simple 1H and 13C NMR analysis can differentiate between isoleucine and allo-isoleucine stereoisomers by examining the chemical shifts and coupling constants of the α-proton and carbon. rsc.org This is particularly useful for quantifying epimerization during synthesis and peptide coupling reactions. rsc.org For complex derivatives, two-dimensional NMR techniques provide detailed structural information.

| Analytical Technique | Application for this compound Derivatives | Key Information Provided |

| Chiral HPLC | Separation of enantiomers and diastereomers. mdpi.com | Optical purity, diastereomeric ratio. mdpi.com |

| LC-MS/GC-MS | Identification and quantification of derivatives and impurities. | Molecular weight, structure of impurities, quantitative analysis. |

| NMR Spectroscopy | Stereochemical assignment and structural elucidation. rsc.org | Differentiation of isoleucine/allo-isoleucine, epimerization levels, detailed structure. rsc.org |

| Capillary Electrophoresis | Chiral separation based on ligand exchange. mdpi.com | Enantiomeric separation. mdpi.com |

Exploration of Novel Biologically Active Derivatives and Their Diverse Applications

This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules, extending beyond standard peptide synthesis. chemimpex.com The incorporation of the D-isoleucine moiety can significantly influence the biological activity, stability, and pharmacokinetic properties of these compounds. chemimpex.com

In drug development, non-natural derivatives of isoleucine are used to enhance the stability and bioavailability of peptide-based drugs. For instance, modifying the structure of isoleucine can improve a drug's stability in the bloodstream, leading to a better therapeutic index. this compound derivatives are key intermediates in the synthesis of peptide antibiotics and other therapeutic agents. nih.govchemimpex.com They have also been used to synthesize novel thiourea (B124793) derivatives that act as carbonic anhydrase inhibitors. tandfonline.com

The applications of this compound extend to biotechnology and materials science. chemimpex.com In protein engineering, it is used to modify proteins to improve their stability and functionality, which is valuable for creating industrial enzymes or therapeutic proteins. chemimpex.com Non-natural isoleucine derivatives are also employed in the synthesis of biodegradable polymers, where they can enhance mechanical properties such as flexibility and strength.

| Application Area | Specific Use of this compound Derivatives | Resulting Benefit |

| Pharmaceuticals | Synthesis of peptide-based drugs, antibiotics, and enzyme inhibitors. nih.govchemimpex.comtandfonline.com | Enhanced stability, bioavailability, and therapeutic efficacy. chemimpex.com |

| Biotechnology | Modification of proteins and enzymes. chemimpex.com | Improved stability and functionality for industrial and therapeutic use. chemimpex.com |

| Materials Science | Synthesis of biodegradable polymers. | Enhanced mechanical properties like strength and flexibility. |

| Drug Delivery | Component in drug delivery systems. | Improved drug bioavailability and controlled release. |

Addressing Challenges and Opportunities in Large-Scale Production for Industrial and Pharmaceutical Applications

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents both challenges and opportunities. Key challenges include maintaining high stereochemical purity, ensuring cost-effectiveness, and minimizing the environmental impact of the synthetic processes. acs.org

One of the major hurdles in large-scale peptide synthesis is the use of hazardous and expensive reagents and solvents. acs.orgnih.gov The development of "greener" synthetic methods is a significant area of focus. This includes the use of more environmentally friendly solvents and the development of catalytic methods that reduce waste. acs.org Resin recycling in solid-phase peptide synthesis (SPPS) is another avenue being explored to improve sustainability. acs.org

The high cost of D-isoleucine itself can be a limiting factor in the production of D-proteins and other complex molecules. nih.gov This has led to research into replacing D-isoleucine with other bulky residues like valine and leucine (B10760876) in some applications to reduce costs. nih.gov However, for applications where the specific properties of D-isoleucine are essential, efficient and high-yield synthetic routes are crucial for economic viability.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Boc-D-isoleucine, and how can researchers ensure high yield and purity?

- Methodological Answer :

- Step 1 : Perform tert-butyloxycarbonyl (Boc) protection on D-isoleucine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., dioxane/water) at 0–4°C to minimize racemization .

- Step 2 : Purify the product via recrystallization or flash chromatography. Monitor reaction progress using thin-layer chromatography (TLC).

- Step 3 : Characterize purity using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and confirm structure via H/C NMR (e.g., Boc group protons at δ 1.3–1.5 ppm) .

- Critical Parameters : pH control during protection, solvent selection, and reaction temperature to avoid epimerization.

| Synthesis Step | Key Parameters | Analytical Method |

|---|---|---|

| Boc Protection | pH 8–9, 0–4°C | TLC, HPLC |

| Purification | Solvent polarity | NMR, Mass Spectrometry |

Q. How should researchers characterize this compound to confirm stereochemical integrity and purity?

- Methodological Answer :

- Stereochemical Validation : Use polarimetry to measure optical rotation ([α]) and compare with literature values.

- Chromatographic Analysis : Employ chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomeric impurities (<1% threshold) .

- Spectroscopic Confirmation : Assign NMR peaks for the Boc group (δ 1.4 ppm, singlet) and isoleucine sidechain (δ 0.9–1.7 ppm) .

- Statistical Rigor : Replicate analyses (n=3) to ensure reproducibility, as per guidelines for reporting experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical data for this compound across studies?

- Methodological Answer :

- Step 1 : Cross-validate analytical methods (e.g., compare X-ray crystallography with NMR-derived NOE effects) to confirm absolute configuration .

- Step 2 : Re-examine experimental conditions (e.g., solvent polarity during synthesis, storage conditions affecting stability) that may induce racemization .

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in datasets and isolate confounding variables .

- Example Workflow :

- Hypothesis : Contradictions arise from varying deprotection methods.

- Test : Compare Boc-deprotection using TFA vs. HCl/dioxane; analyze enantiomeric purity post-deprotection via chiral HPLC.

Q. What strategies are effective for studying this compound’s role in peptide backbone conformation under physiological conditions?

- Methodological Answer :

- Experimental Design :

- PICO Framework :

- Population : Model peptides (e.g., tripeptides with this compound).

- Intervention : Solvent variation (aqueous vs. membrane-mimetic environments).

- Comparison : L-isoleucine analogs.

- Outcome : Conformational stability (measured via circular dichroism) .

- Data Collection :

- Use MD simulations (AMBER force field) to predict conformational preferences.

- Validate with 2D-NMR (NOESY) to detect intra-residue interactions .

| Parameter | Method | Key Metric |

|---|---|---|

| Conformational Shift | Circular Dichroism | α-helix/β-sheet propensity |

| Solvent Interaction | MD Simulations | RMSD (Å) over 100 ns |

Q. How can researchers design a study to evaluate this compound’s impact on protease resistance in therapeutic peptides?

- Methodological Answer :

- Step 1 : Synthesize peptide libraries with this compound at varying positions.

- Step 2 : Expose peptides to proteolytic enzymes (e.g., trypsin, chymotrypsin) and quantify degradation via LC-MS/MS.

- Step 3 : Apply the FINER Criteria to refine the research question:

- Feasible : Use high-throughput LC-MS for rapid screening.

- Novel : Compare with unprotected D/L-isoleucine analogs.

- Ethical : Use in vitro models to avoid preclinical complexities .

- Data Interpretation :

- Calculate IC values for protease inhibition and perform ANOVA to assess positional effects.

Guidelines for Avoiding Common Pitfalls

- Reproducibility : Document all synthetic steps (solvent ratios, temperature gradients) to align with journal requirements for experimental replication .

- Data Contradictions : Use tiered validation (e.g., NMR + X-ray) and transparent reporting of negative results .

- Ethical Compliance : For in vivo studies, ensure institutional review board (IRB) approval and cite ethical guidelines when using human-derived enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.